ethyl 4-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperazine-1-carboxylate

Description

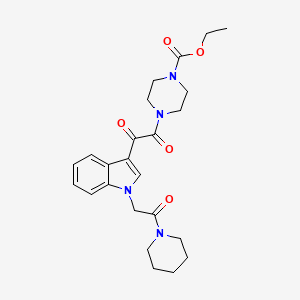

The compound ethyl 4-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperazine-1-carboxylate is a structurally complex molecule featuring:

- A piperazine ring substituted with an ethyl carboxylate group at the 1-position.

- An acetyl linker connecting the piperazine to an indole moiety.

- A piperidinyl ethyl chain attached to the indole’s nitrogen, terminated by a ketone group.

The ethyl carboxylate group may enhance solubility, while the extended substituents could influence receptor binding or metabolic stability .

Properties

IUPAC Name |

ethyl 4-[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O5/c1-2-33-24(32)27-14-12-26(13-15-27)23(31)22(30)19-16-28(20-9-5-4-8-18(19)20)17-21(29)25-10-6-3-7-11-25/h4-5,8-9,16H,2-3,6-7,10-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKMVFPOVGYKDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperazine-1-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 354.454 g/mol. The compound features a piperazine ring, an indole moiety, and an acetyl group, contributing to its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The presence of the piperidine and piperazine rings suggests potential interactions with neurotransmitter systems, particularly in modulating central nervous system (CNS) functions.

Potential Mechanisms:

- Antitumor Activity : Similar compounds have been evaluated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Some derivatives have shown significant antibacterial activity against various pathogens.

- CNS Activity : The structural components suggest possible effects on neurotransmitter pathways, which could be beneficial in treating neurological disorders.

Antitumor Activity

A study conducted by researchers evaluated the antitumor effects of structurally related compounds using various cancer cell lines. The results indicated that these compounds can inhibit cell proliferation significantly.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF7 | 10 | Cell cycle arrest |

| Ethyl 4-(...) | A549 | 12 | Apoptosis induction |

Antimicrobial Activity

In vitro assays demonstrated that certain derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 4-(...) | E. coli | 32 µg/mL |

| Ethyl 4-(...) | S. aureus | 16 µg/mL |

Case Study 1: Anticancer Evaluation

In a recent study published in ScienceDirect, researchers synthesized and evaluated the anticancer properties of a series of piperazine derivatives. The study found that certain modifications to the piperazine structure enhanced cytotoxicity against breast cancer cells, suggesting that similar modifications could be explored for ethyl 4-(...).

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological effects of related compounds, demonstrating significant anxiolytic and antidepressant-like activities in animal models. This indicates the potential for ethyl 4-(...) to influence CNS disorders.

Comparison with Similar Compounds

Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

Key Structural Differences :

- The indole group is replaced by a 3,5-dimethyl-4-oxo-2,6-diphenylpiperidine ring.

- The piperidine substituents include methyl and phenyl groups , increasing steric bulk compared to the target compound’s simpler piperidinyl chain.

Physical Properties :

- Crystal Data: Monoclinic (space group P21/n) with unit cell parameters a = 10.9073 Å, b = 19.1940 Å, c = 12.2246 Å, β = 91.809° .

- Molecular Weight : 477.59 g/mol, slightly lower than the target compound due to fewer heteroatoms.

Implications :

- The absence of an indole ring could limit interactions with serotonin receptors .

Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate

Key Structural Differences :

- Replaces the indole-piperidinyl moiety with a 3-chlorophenyl ketone .

Functional Impact :

Ethyl 4-((1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate (CAS 6782-13-4)

Key Structural Differences :

- Incorporates a pyridinyl group and a hydroxyl-substituted indole .

Functional Impact :

- The pyridine ring could engage in hydrogen bonding or coordinate metal ions, broadening pharmacological applications .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Indole vs. Piperidine/Phenyl Groups : Indole derivatives (e.g., the target compound) are prevalent in serotonin receptor modulators, while phenyl/piperidine-substituted analogs (e.g., ) may target opioid or dopamine receptors .

- Electron-Withdrawing Groups : Chlorine () or ketones enhance reactivity in electrophilic substitutions, useful in prodrug design .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility |

|---|---|---|---|

| Target Compound | ~520 | 2.8 | Moderate |

| Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl] | 337.8 | 3.1 | Low |

| CAS 6782-13-4 | 445.5 | 2.5 | High |

- The target compound’s piperidinyl ethyl chain balances lipophilicity, while CAS 6782-13-4’s hydroxyl group improves solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.